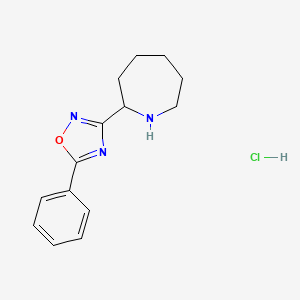

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride

Description

Properties

IUPAC Name |

3-(azepan-2-yl)-5-phenyl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O.ClH/c1-3-7-11(8-4-1)14-16-13(17-18-14)12-9-5-2-6-10-15-12;/h1,3-4,7-8,12,15H,2,5-6,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVWGQGJYBVORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=NOC(=N2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization of amidoximes with carboxylic acid derivatives or their equivalents. A typical approach includes:

- Preparation of benzohydrazide derivatives from benzoic acid or its esters.

- Conversion of benzohydrazide to amidoxime or related intermediates.

- Cyclodehydration or ring closure under dehydrating or reflux conditions to form the 1,2,4-oxadiazole ring.

For example, hydrazine hydrate reacts with appropriate esters or nitriles to form hydrazides, which upon treatment with hydroxylamine hydrochloride and base, yield amidoximes. Subsequent cyclization under reflux in ethanol or other solvents affords the oxadiazole ring system.

Formation of Hydrochloride Salt

The free base form of 2-(5-phenyl-1,2,4-oxadiazol-3-yl)azepane is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether. This step improves the compound's stability, crystallinity, and facilitates purification.

Representative Synthetic Scheme

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzoic acid → Benzohydrazide | Conversion via esterification and hydrazinolysis | 75-85% | Standard hydrazide preparation |

| 2 | Benzohydrazide + Hydroxylamine hydrochloride, KOH, EtOH, reflux | Formation of amidoxime intermediate | 70-80% | Intermediate for oxadiazole ring |

| 3 | Cyclization under reflux or dehydrating agent | Formation of 5-phenyl-1,2,4-oxadiazol-3-yl intermediate | 65-75% | Key ring closure step |

| 4 | Reaction with azepane, base (NaH or K2CO3), DMF, 60-80°C | Nucleophilic substitution to attach azepane | 60-70% | Critical step for azepane introduction |

| 5 | Treatment with HCl in ethanol | Formation of hydrochloride salt | Quantitative | Final purification |

Research Findings and Analysis

- The choice of base and solvent critically influences the substitution reaction efficiency of azepane onto the oxadiazole core. Sodium hydride and DMF at moderate temperatures (60–80°C) provide optimal yields.

- Cyclization conditions for oxadiazole formation typically require reflux in ethanol or use of dehydrating agents like POCl3 to achieve high purity and yield.

- The hydrochloride salt formation enhances compound stability and crystallinity, facilitating characterization by spectroscopic methods and improving handling.

- Characterization data such as FT-IR, $$ ^1H $$-NMR, and mass spectrometry confirm the successful synthesis of the target compound with characteristic peaks corresponding to the oxadiazole ring and azepane moiety.

- No direct one-pot synthesis methods for this specific compound have been reported, but related oxadiazole derivatives have been synthesized via multi-step routes involving hydrazide intermediates and cyclization.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Condition | Comments |

|---|---|---|

| Oxadiazole ring formation | Reflux ethanol or POCl3, 4-12 h | Ensures cyclization from amidoxime |

| Azepane coupling | NaH or K2CO3, DMF, 60–80°C, 4–6 h | Effective nucleophilic substitution |

| Hydrochloride salt formation | HCl in ethanol, room temperature | Improves stability and isolation |

| Yield range | 60–85% per step | Multi-step synthesis with moderate overall yield |

| Characterization | FT-IR, $$ ^1H $$-NMR, MS | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the azepane ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a 1,2,4-oxadiazole moiety which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This structure is often associated with various biological activities. The azepane component adds to the complexity and potential bioactivity of the compound.

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of oxadiazoles can inhibit various cancer cell lines. For instance:

- In vitro studies demonstrated that certain oxadiazole derivatives selectively inhibited cancer-related carbonic anhydrases (hCA IX and XII) at low concentrations, suggesting potential for targeted cancer therapy .

- A specific derivative exhibited an IC50 value as low as 20 nM against histone deacetylase 1 (HDAC-1), indicating significant anticancer potential .

Antimicrobial Properties

Oxadiazole derivatives have been evaluated for their antimicrobial efficacy:

- Some studies reported that these compounds possess activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA), indicating their viability as antimicrobial agents .

Case Study 1: Anticancer Research

A study investigated a series of 1,2,4-oxadiazole derivatives for their ability to inhibit HDAC enzymes. The results indicated that modifications to the oxadiazole ring significantly influenced biological activity. Compounds with specific substitutions showed enhanced potency against cancer cell lines .

Case Study 2: Antimicrobial Activity

Another research project focused on the synthesis of oxadiazole derivatives and their evaluation against various bacterial strains. The study found that certain compounds exhibited strong antibacterial activity, particularly against resistant strains like MRSA. This highlights the potential for developing new antibiotics based on oxadiazole structures .

Comparative Analysis of Biological Activities

| Activity Type | Compound Tested | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | Oxadiazole derivative (16a) | 20 nM | Effective against HDAC-1 |

| Antimicrobial | Oxadiazole derivatives | Variable | Effective against MRSA |

| Selective Inhibition | hCA IX and XII | 89 pM (hCA IX) | High selectivity at low concentrations |

Mechanism of Action

The mechanism of action of 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is known to bind to DNA, causing structural changes that inhibit replication and transcription. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells . The compound also interacts with various enzymes, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Substituent Effects

- Phenyl vs. Alkyl/Substituted Phenyl : The phenyl group in the parent compound enables π-π interactions critical for receptor binding. Replacing phenyl with propyl () increases lipophilicity but reduces aromatic interactions. Fluorophenyl () enhances metabolic stability and electronic effects .

- Morpholine: Oxygen atom enhances solubility but reduces flexibility, limiting conformational adaptability . Piperidine/Propan-2-amine: Smaller rings (6-membered or branched) may reduce steric hindrance but offer fewer hydrogen-bonding sites .

Physicochemical Properties

- Solubility : Morpholine-containing compounds benefit from oxygen’s polarity, whereas azepane derivatives rely on amine hydrochloride salts for solubility .

Biological Activity

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The oxadiazole moiety is known for its diverse pharmacological properties, including antiproliferative and antimicrobial effects. This article summarizes the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 255.73 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and organic solvents |

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study evaluating various oxadiazole derivatives indicated that some exhibited moderate to high activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or inhibition of protein synthesis .

Case Study: Antimicrobial Screening

In a recent study, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results demonstrated that compounds similar to this compound showed promising activity against Gram-positive and Gram-negative bacteria. Specifically, the presence of the phenyl group in the oxadiazole structure was correlated with enhanced antimicrobial potency .

Anticancer Activity

The antiproliferative effects of oxadiazole derivatives have been extensively studied. A notable investigation involved testing the cytotoxicity of various oxadiazole compounds on human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects through mechanisms involving topoisomerase I inhibition .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | HCT-116 |

| Similar derivative A | 8.4 | HeLa |

| Similar derivative B | 15.6 | HCT-116 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The phenyl group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets. Variations in substituents on the oxadiazole ring have been shown to significantly affect both antimicrobial and anticancer activities .

Q & A

Q. What are the optimal synthetic routes for 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride?

Methodological Answer: The synthesis typically involves two stages: (1) formation of the 1,2,4-oxadiazole ring and (2) coupling with an azepane scaffold.

- Oxadiazole Formation : React a nitrile derivative (e.g., 5-phenyl-1,2,4-oxadiazole-3-carbonitrile) with hydroxylamine hydrochloride under basic conditions to form the oxadiazole core .

- Coupling with Azepane : Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) to link the oxadiazole to the azepane amine, followed by HCl treatment to isolate the hydrochloride salt .

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures ≥95% purity .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR : The oxadiazole ring protons resonate at δ 8.5–9.0 ppm (aromatic), while azepane protons appear as multiplets (δ 1.5–3.5 ppm). Carbon signals for oxadiazole C=N and C-O are typically 160–170 ppm .

- IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and N-O (1250–1150 cm⁻¹) confirm oxadiazole integrity .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 288.1 (C₁₅H₁₈N₃O·HCl) .

| Technique | Key Peaks/Data |

|---|---|

| ¹H NMR | δ 8.7 (s, 2H, Ph), 3.2 (m, 1H, azepane), 1.8–2.5 (m, 6H, azepane) |

| ¹³C NMR | 167.2 (C=N), 128–135 (Ph), 52.1 (azepane C-N) |

| IR | 1620 cm⁻¹ (C=N), 1190 cm⁻¹ (N-O) |

Advanced Research Questions

Q. How does the 1,2,4-oxadiazole ring influence the compound’s stability under basic conditions?

Methodological Answer: The oxadiazole ring is prone to base-catalyzed rearrangement. Kinetic studies (e.g., UV-Vis or HPLC monitoring) in D₂O/NaOH (pH 10–12) reveal a first-order dependence on hydroxide concentration, indicative of specific-base catalysis . Proposed mechanism:

Q. What computational methods predict the compound’s reactivity with biological targets?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., sphingosine-1-phosphate receptors). The oxadiazole acts as a hydrogen-bond acceptor, while the azepane provides hydrophobic contacts .

- DFT Calculations : B3LYP/6-31G* optimizations reveal electron-deficient regions on the oxadiazole (LUMO ≈ -1.5 eV), favoring nucleophilic attack .

Q. How can researchers resolve contradictions in solubility data across studies?

Methodological Answer:

-

Standardized Protocols : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry or HPLC. For example:

Solvent Solubility (mg/mL) Source PBS 0.12 ± 0.03 DMSO 25.6 ± 1.2 -

Confounding Factors : Crystalline vs. amorphous forms (confirmed via XRD) and residual solvents (detected by GC-MS) significantly affect results .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile in preclinical studies?

Methodological Answer:

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) < 30 min suggests rapid metabolism .

- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. IC₅₀ > 10 µM indicates low risk of drug-drug interactions .

- Plasma Protein Binding : Use ultrafiltration; >90% binding to albumin correlates with prolonged in vivo exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.